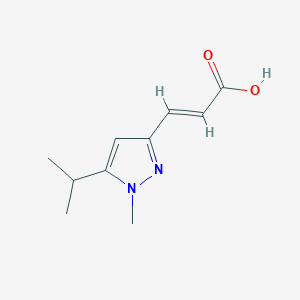

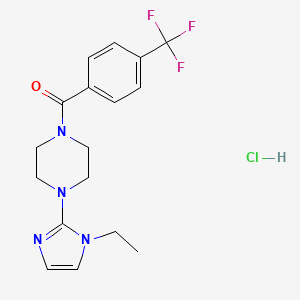

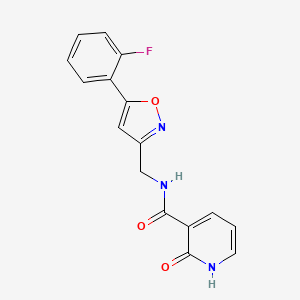

![molecular formula C23H26ClN3O5 B2642919 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide CAS No. 896351-31-8](/img/structure/B2642919.png)

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a solid compound with a colorless or light yellow color .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures. The benzo[d][1,3]dioxol-5-yl group is not coplanar with the naphthalene ring, with a dihedral angle of 53.5 . The molecules are held together by intermolecular interactions .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, similar compounds have shown potent α-amylase inhibition . Additionally, they have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

Compounds with structural elements similar to the query have been explored for their catalytic properties. For instance, rhodium(III) complexes with arylseleno/telluro)ethyl morpholine derivatives have shown efficiency as catalysts for the transfer hydrogenation reaction of ketones, suggesting potential utility in organic synthesis and industrial chemistry (Singh et al., 2010).

Receptor Binding and Selectivity

Molecules featuring morpholinoethyl groups have been reported to display high affinity and selectivity towards specific receptors. A study highlighted a compound with significant σ1 receptor affinity, demonstrating potential in the development of therapeutics for conditions such as pain management (Navarrete-Vázquez et al., 2016).

Potential Anti-Cancer Activity

Research into compounds containing morpholinoethyl moieties has also extended into the realm of anti-cancer activity. A study evaluated oxime ethers with heterocyclic, alicyclic, and aromatic moieties, including morpholinoethyl groups, for their cytotoxicity against cancer cell lines, highlighting the therapeutic potential of such structures (Kosmalski et al., 2022).

Anti-Inflammatory Properties

The exploration of compounds featuring morpholinoethyl and related structures for their anti-inflammatory properties has yielded promising results. For example, benzimidazole derivatives exhibiting morpholinoethyl substituents have shown effectiveness in reducing carrageenan-induced rat paw edema, a measure of anti-inflammatory activity (Rathore et al., 2017).

Zukünftige Richtungen

The compound and its derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further studies are needed to fully understand the properties and potential applications of this compound.

Eigenschaften

IUPAC Name |

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[2-(4-chlorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O5/c24-18-4-1-16(2-5-18)7-8-25-22(28)23(29)26-14-19(27-9-11-30-12-10-27)17-3-6-20-21(13-17)32-15-31-20/h1-6,13,19H,7-12,14-15H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLFXZNQQVKYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

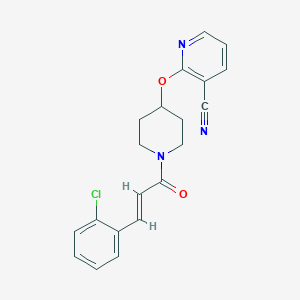

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642836.png)

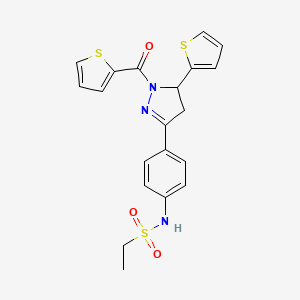

![6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2642840.png)

![Ethyl 4-[[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2642850.png)